4-Bromo-2-isobutylphenol
Description
4-Bromo-2-isobutylphenol (theoretical molecular formula: C₁₀H₁₃BrO) is a brominated phenolic compound featuring a bromine atom at the para position (C4) and an isobutyl group (-CH₂CH(CH₂)₂) at the ortho position (C2) of the phenol ring. While direct experimental data for this compound are absent in the provided evidence, its properties can be inferred through structural analogs and chemical principles. Phenolic compounds with halogen and alkyl substituents are of interest due to their electronic, steric, and bioactive properties, making them relevant in pharmaceuticals, agrochemicals, and organic synthesis .
Properties
IUPAC Name |
4-bromo-2-(2-methylpropyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXEBMSZOQCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736733 | |
| Record name | 4-Bromo-2-(2-methylpropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866236-17-1 | |
| Record name | 4-Bromo-2-(2-methylpropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isobutylphenol typically involves the bromination of 2-isobutylphenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions are carefully controlled to ensure selective bromination at the fourth position of the phenol ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems and advanced reaction monitoring techniques helps in optimizing the reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isobutylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction Reactions: Zinc (Zn) or sodium borohydride (NaBH4) in the presence of suitable solvents.
Major Products Formed:
Substitution Reactions: Formation of 2-isobutylphenol derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.
Reduction Reactions: Formation of 2-isobutylphenol without the bromine substituent.
Scientific Research Applications
4-Bromo-2-isobutylphenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 4-Bromo-2-isobutylphenol involves its interaction with specific molecular targets and pathways. The bromine atom and the phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Effects
4-Bromo-2-isopropylphenol ()
- Molecular formula : C₉H₁₁BrO
- Molecular weight : 215.09 g/mol
- Substituents : Bromine (C4), isopropyl group (-CH(CH₃)₂) at C2.
- Key differences vs. target compound: The isopropyl group is smaller than isobutyl, leading to reduced steric hindrance and higher solubility in polar solvents. The electron-donating effect of the isopropyl group at C2 slightly counteracts the electron-withdrawing bromine at C4, resulting in moderate acidity (pKa ~9–10, estimated) compared to phenol (pKa ~10).
4-Bromo-5-isopropyl-2-methylphenol ()
- Molecular formula : C₁₀H₁₃BrO
- Substituents : Bromine (C4), methyl (C2), and isopropyl (C5) groups.
- Key differences: Additional methyl group at C2 and isopropyl at C5 create greater steric bulk and hydrophobicity. The bromine’s electron-withdrawing effect dominates, but the combined alkyl groups reduce solubility in aqueous media. Acidity is slightly higher than phenol due to bromine’s para positioning .
4-Bromo-2-(trifluoromethyl)benzonitrile ()
- Substituents : Bromine (C4), trifluoromethyl (-CF₃, strong electron-withdrawing group), and nitrile (-CN).
- Key differences : The -CF₃ and -CN groups drastically increase acidity (pKa <8) and reduce solubility in organic solvents due to polarity. Reactivity in nucleophilic substitution is enhanced compared to alkyl-substituted analogs .
Positional Isomerism and Electronic Effects
- 4-Bromo-2-isobutylphenol vs. 5-Bromo-2-isobutylphenol: Bromine placement (C4 vs. C5) alters resonance stabilization. Para-bromine (C4) maximizes electron withdrawal, increasing acidity more effectively than meta-bromine (C5).
- 2-Bromo-4-isobutylphenol: Bromine at C2 and isobutyl at C4 would exhibit reversed electronic effects, with bromine’s ortho position providing weaker acidity enhancement.
Data Table: Comparative Properties of Brominated Phenols
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Predicted pKa | Solubility (Water) |
|---|---|---|---|---|---|
| This compound* | C₁₀H₁₃BrO | 229.12 | Br (C4), isobutyl (C2) | ~8.5–9.5 | Low |
| 4-Bromo-2-isopropylphenol | C₉H₁₁BrO | 215.09 | Br (C4), isopropyl (C2) | ~9.0–10.0 | Moderate |
| 4-Bromo-5-isopropyl-2-methylphenol | C₁₀H₁₃BrO | 229.12 | Br (C4), methyl (C2), isopropyl (C5) | ~8.0–9.0 | Very Low |
| Phenol | C₆H₅OH | 94.11 | None | 10.0 | High |
*Theoretical values for this compound inferred from analogs.
Limitations and Gaps
The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs. Experimental validation is required for precise physicochemical and biological properties.
Biological Activity
4-Bromo-2-isobutylphenol is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research.
Chemical Structure and Properties
This compound features a bromine atom and an isobutyl group attached to a phenolic ring. The presence of the bromine atom enhances its reactivity, allowing it to interact with various biological targets. The chemical structure can be represented as follows:
The biological activity of this compound primarily arises from its ability to interact with enzymes, receptors, and other biomolecules. The bromine atom and the hydroxyl group on the phenolic ring are crucial for its reactivity.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Interaction : It may bind to various receptors, influencing signaling pathways that regulate physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity
The compound has been evaluated for its cytotoxic effects on various cell lines. A study utilizing a Quantitative Structure–Activity Relationship (QSAR) model indicated that phenolic compounds with similar structures could exhibit significant toxicity towards rapidly dividing cells .
Photosynthesis Inhibition
This compound has been investigated for its potential role as an inhibitor of photosynthetic electron transport. This property is particularly relevant in agricultural contexts where it may affect herbicide efficacy .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Cytotoxicity Assessment : In a comparative study, this compound was tested alongside other phenolic compounds for cytotoxic effects on cancer cell lines. The results indicated that it had comparable or superior cytotoxicity to known agents like curcumin .
Potential Applications
Given its biological activities, this compound holds promise in several fields:
- Pharmaceutical Development : Its antimicrobial and cytotoxic properties make it a candidate for drug development aimed at treating infections or cancer.
- Agricultural Applications : Its role in inhibiting photosynthetic processes suggests potential use as an herbicide or plant growth regulator.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
